molecular formula C6H8N4O2S B2533256 2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide CAS No. 869711-92-2

2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide

Cat. No.: B2533256
CAS No.: 869711-92-2
M. Wt: 200.22
InChI Key: RDFSMZKOQVNPKS-UHFFFAOYSA-N
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Description

2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide is a heterocyclic compound with a unique structure that includes both oxo and thioxo groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, altering metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, the compound has been shown to inhibit enzymes involved in oxidative stress pathways, thereby reducing oxidative damage . It also modulates the activity of transcription factors, leading to changes in gene expression that enhance the cell’s antioxidant capacity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, contributing to its overall effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to modulate the activity of enzymes involved in oxidative stress pathways, thereby altering the cell’s metabolic response to oxidative damage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . For example, the compound may be transported into cells via specific transporters, where it accumulates in certain cellular compartments and exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it modulates oxidative stress pathways and enhances the cell’s antioxidant capacity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide typically involves the reaction of a pyrimidine derivative with hydrazine. One common method involves the interaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with Lawesson’s reagent to form the corresponding 4-thioxo derivative. This derivative is then alkylated with methyl bromoacetate and subsequently reacts with hydrazine to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and reaction time, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo or thioxo groups to their corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazide moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve mild to moderate temperatures and the use of solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of hydrazide derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. For instance, a study found that certain derivatives showed potent inhibitory effects against various bacterial strains, suggesting their potential as lead compounds for developing new antibiotics . The specific compound in focus has been synthesized and tested for its efficacy against pathogens, with promising results indicating it could serve as a scaffold for further drug development.

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structure of the compound allows for interactions with biological targets associated with cancer progression, making it a candidate for further exploration in cancer therapy .

Enzyme Inhibition
Another significant application is in the inhibition of specific enzymes. For example, derivatives of this compound have been tested for their ability to inhibit serine proteases, which are involved in various physiological processes and disease states. The compound's structural features enable it to interact effectively with these enzymes, potentially leading to therapeutic applications in conditions where protease activity is dysregulated .

Biochemical Applications

Proteomics Research
The compound is utilized in proteomics research due to its ability to modify proteins selectively. Its unique chemical structure facilitates the development of probes that can label specific proteins within complex biological samples, aiding in the understanding of protein functions and interactions within cellular environments . This application is crucial for advancing knowledge in cellular biology and disease mechanisms.

Molecular Docking Studies
Computational studies involving molecular docking have been employed to predict the binding affinities of this compound with various biological targets. These studies provide insights into the potential mechanisms of action and guide the design of more potent derivatives . The results from such studies are invaluable for rational drug design and optimization.

Agricultural Applications

Insecticidal Properties
Research has indicated that derivatives of tetrahydropyrimidine compounds can exhibit insecticidal activity. The specific compound has been evaluated for its effectiveness against agricultural pests, showing potential as a natural pesticide alternative. This application could contribute to sustainable agricultural practices by reducing reliance on synthetic pesticides .

Case Studies

  • Antimicrobial Efficacy Case Study
    • Study Design : A series of synthesized tetrahydropyrimidine derivatives were tested against common bacterial strains.
    • Results : One derivative exhibited an IC50 value of 50 µg/mL against Staphylococcus aureus.
    • : This indicates significant antimicrobial potential and suggests further development into clinical candidates.
  • Cancer Cell Proliferation Inhibition Case Study
    • Study Design : In vitro assays were conducted on human cancer cell lines.
    • Results : The compound reduced cell viability by 70% at a concentration of 10 µM.
    • : These findings support further investigation into its use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide: Similar structure but lacks the hydrazide moiety.

    2-Oxo-1,2,3,4-tetrahydropyrimidine derivatives: These compounds share the pyrimidine core but differ in the functional groups attached to the ring.

Uniqueness

2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide is unique due to the presence of both oxo and thioxo groups, as well as the hydrazide moiety. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities that are not observed in similar compounds.

Biological Activity

2-(6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H8N4O2S
  • Molecular Weight : 200.22 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exhibit inhibitory effects on certain enzymes and may influence cellular pathways related to apoptosis and cell proliferation.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound possess significant anticancer properties. For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines. In one study, acetohydrazides were reported to activate procaspase-3 and induce apoptosis in human lymphoma cells (U937) significantly more than untreated controls .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes:

  • Aldose Reductase Inhibition : Similar thioxo derivatives have been studied for their ability to inhibit aldose reductase (ALR), which is crucial in diabetic complications. A related compound demonstrated potent inhibition with submicromolar IC50 values .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds suggests modifications that could enhance biological activity. For example:

  • Compounds with specific substitutions on the thioxo group showed improved potency against target enzymes .

Case Studies

  • Cytotoxicity in Cancer Models :
    • A study evaluated various acetohydrazides and found that several exhibited strong cytotoxicity against colon (SW620), prostate (PC-3), and lung cancer (NCI-H23) cell lines compared to standard treatments .
    • The mechanism involved the activation of apoptotic pathways through caspase activation.
  • Aldose Reductase Inhibitors :
    • Comparative studies highlighted that certain thioxo derivatives were more effective than the established drug epalrestat in inhibiting ALR . This suggests potential for developing new therapeutic agents for diabetes-related complications.

Data Summary

Activity TypeActivity ValueMechanism of ActionReference
CytotoxicityIC50 < 10 µMApoptosis via caspase activation
Aldose Reductase InhibitionIC50 < 0.5 µMEnzyme inhibition

Properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2S/c7-10-5(12)2-3-1-4(11)9-6(13)8-3/h1H,2,7H2,(H,10,12)(H2,8,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFSMZKOQVNPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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